N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected to yield the desired compound.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: The industrial production of N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperazine or pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated piperazine or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups replacing the leaving groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmaceutical agent due to its piperazine moiety, which is known for various biological activities .
Medicine:
- Potential applications in drug development, particularly for its piperazine structure which is found in many therapeutic agents .
Industry:
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is not well-documented. compounds with similar structures typically interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, which could be a potential pathway for its biological effects .
Comparison with Similar Compounds
N,N-Dimethyl-1,4-phenylenediamine: Known for its use in dye synthesis.
N,N-Dimethyl-1,2-phenylenediamine: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness: N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)18-19-10-9-17(20-18)21(2)3/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAHGOLYCZDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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